molecular formula C7H10N4 B13740128 5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile

5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B13740128
M. Wt: 150.18 g/mol
InChI Key: VZHUENWPMLSHBY-UHFFFAOYSA-N
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Description

5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethylamino group at position 5, a methyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable nitrile precursor, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different imidazole analogs.

    Substitution: The ethylamino and carbonitrile groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various substituted imidazoles.

Scientific Research Applications

5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)-1-methyl-1H-imidazole-4-carbonitrile
  • 5-(Ethylamino)-1-ethyl-1H-imidazole-4-carbonitrile
  • 5-(Ethylamino)-1-methyl-1H-imidazole-4-carboxamide

Uniqueness

5-(Ethylamino)-1-methyl-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(ethylamino)-1-methylimidazole-4-carbonitrile

InChI

InChI=1S/C7H10N4/c1-3-9-7-6(4-8)10-5-11(7)2/h5,9H,3H2,1-2H3

InChI Key

VZHUENWPMLSHBY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CN1C)C#N

Origin of Product

United States

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